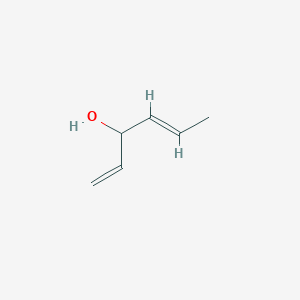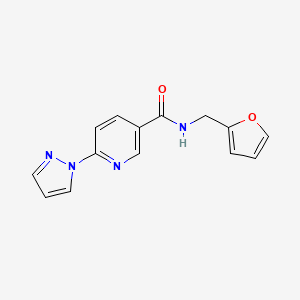
(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a phenyl group attached to the second carbon atom and a phenylmethoxycarbonylamino group attached to the third carbon atom of the propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-phenylpropanoic acid and phenylmethoxycarbonyl chloride.
Protection of Amino Group: The amino group of ®-2-phenylpropanoic acid is protected using phenylmethoxycarbonyl chloride under basic conditions to form the corresponding phenylmethoxycarbonyl derivative.
Coupling Reaction: The protected amino acid is then coupled with a suitable reagent, such as a carbodiimide, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, chromatography, or recrystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of chiral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme-substrate interactions and protein engineering.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions. The chiral nature of the compound also enables it to interact with chiral environments in biological systems, influencing its activity and specificity.
類似化合物との比較
Similar Compounds
(2S)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid: The enantiomer of the compound with similar properties but different chiral configuration.
(2R)-2-phenyl-3-(methoxycarbonylamino)propanoic acid: A similar compound with a methoxycarbonyl group instead of a phenylmethoxycarbonyl group.
(2R)-2-phenyl-3-(benzylamino)propanoic acid: A related compound with a benzylamino group.
Uniqueness
(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid is unique due to its specific chiral configuration and the presence of the phenylmethoxycarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring high specificity and selectivity.
特性
IUPAC Name |
(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)15(14-9-5-2-6-10-14)11-18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZVNLINVSOJDW-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2(6),4,8-tetraene](/img/structure/B1175428.png)




